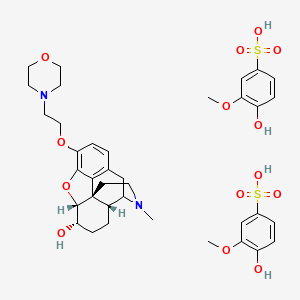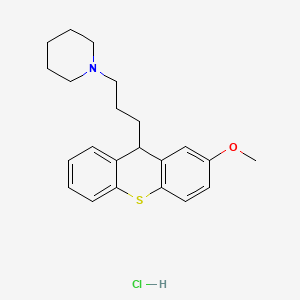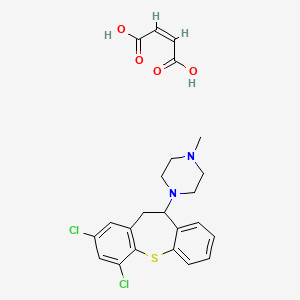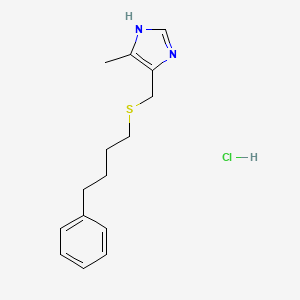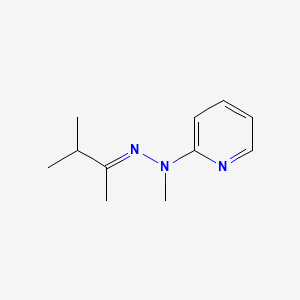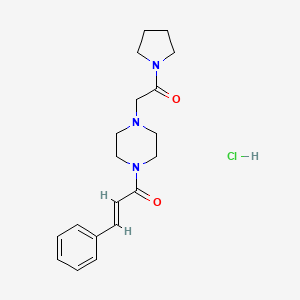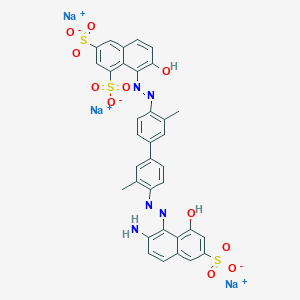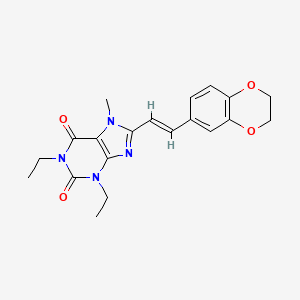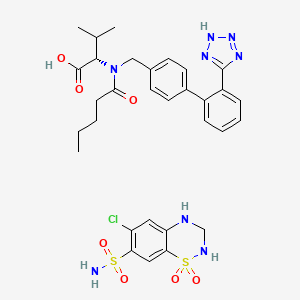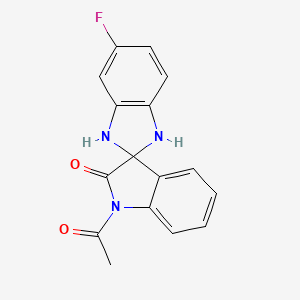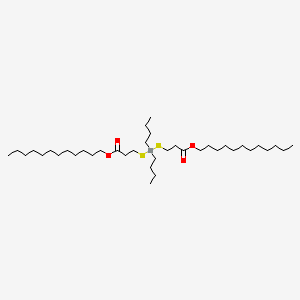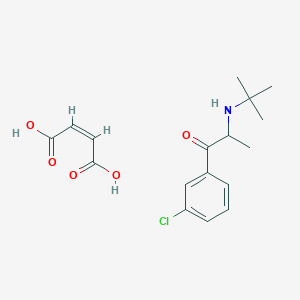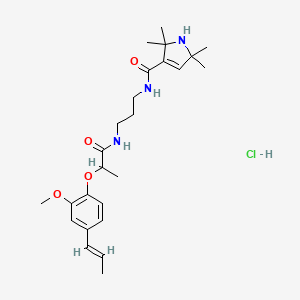
2-deoxy-2-fluoro-beta-D-galactose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-deoxy-2-fluoro-beta-D-galactose is a synthetic monosaccharide derivative of galactose, where the hydroxyl group at the second carbon is replaced by a fluorine atom. This modification imparts unique properties to the molecule, making it valuable in various scientific and medical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-deoxy-2-fluoro-beta-D-galactose typically involves nucleophilic fluorination. One common method starts with talose triflate (1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-beta-D-talopyranose) as the precursor. The nucleophilic fluorination is carried out using a fluorinating agent, followed by basic hydrolysis to yield the desired product . Another method involves the nucleophilic displacement reaction of methyl 3,4-O-isopropylidene-2-O-(trifluoromethanesulfonyl)-6-O-trityl-beta-D-talopyranoside with tetraalkylammonium fluorides in acetonitrile .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process ensures high radiochemical purity and sufficient yield for clinical and research applications. Quality control methods used for similar compounds, such as 2-deoxy-2-fluoro-D-glucose, are often adapted for this compound .
Chemical Reactions Analysis
Types of Reactions
2-deoxy-2-fluoro-beta-D-galactose undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The presence of the fluorine atom at the second carbon significantly influences its reactivity compared to its non-fluorinated counterpart.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include fluorinating agents, oxidizing agents, and reducing agents. Reaction conditions vary depending on the desired transformation but often involve mild to moderate temperatures and specific solvents to ensure selectivity and yield .
Major Products
The major products formed from reactions involving this compound depend on the type of reaction. For instance, nucleophilic substitution reactions typically yield fluorinated derivatives, while oxidation reactions can produce corresponding acids or ketones .
Scientific Research Applications
2-deoxy-2-fluoro-beta-D-galactose has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-deoxy-2-fluoro-beta-D-galactose involves its interaction with specific enzymes and receptors in biological systems. The fluorine atom at the second carbon position allows the compound to mimic natural galactose while providing resistance to enzymatic degradation. This property makes it an effective tracer in metabolic studies and diagnostic imaging .
Comparison with Similar Compounds
Similar Compounds
2-deoxy-2-fluoro-D-glucose: A glucose analog used extensively in PET imaging to study glucose metabolism.
2-deoxy-2-fluoro-1-seleno-beta-D-galactopyranoside: A compound with both fluorine and selenium atoms, used in specialized biochemical studies.
Uniqueness
2-deoxy-2-fluoro-beta-D-galactose is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a galactose analog while being resistant to enzymatic degradation makes it particularly valuable in metabolic and diagnostic applications .
Properties
CAS No. |
28876-44-0 |
|---|---|
Molecular Formula |
C6H11FO5 |
Molecular Weight |
182.15 g/mol |
IUPAC Name |
(2R,3R,4S,5R,6R)-3-fluoro-6-(hydroxymethyl)oxane-2,4,5-triol |
InChI |
InChI=1S/C6H11FO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1H2/t2-,3-,4+,5-,6-/m1/s1 |
InChI Key |
ZCXUVYAZINUVJD-VFUOTHLCSA-N |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O)F)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)O)F)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



